
Acuminatoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Acuminatoside” is a complex organic molecule that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its intricate structure, is likely to exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and glycosylation reactions. The starting materials are usually simpler flavonoid structures, which are then elaborated through a series of chemical transformations.
Industrial Production Methods
Industrial production of such complex molecules is often challenging and may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes. Alternatively, semi-synthetic methods, where a naturally occurring precursor is chemically modified, may be employed.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone moiety can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives.
科学研究应用
The compound is likely to have several scientific research applications, including:
Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigating its role in plant metabolism and its potential as a natural product with biological activity.
Medicine: Exploring its potential as a therapeutic agent due to its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of this compound would involve its interaction with various molecular targets, such as enzymes and receptors. The hydroxyl groups may participate in hydrogen bonding and redox reactions, while the chromenone moiety may interact with hydrophobic pockets in proteins. The specific pathways involved would depend on the biological context and the specific targets.
相似化合物的比较
Similar Compounds
Quercetin: A well-known flavonoid with antioxidant properties.
Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.
Luteolin: Known for its anti-inflammatory and neuroprotective effects.
Uniqueness
The uniqueness of “Acuminatoside” lies in its complex structure, which may confer unique biological activities and chemical reactivity compared to simpler flavonoids.
属性
CAS 编号 |
142735-71-5 |
|---|---|
分子式 |
C45H60O24 |
分子量 |
984.9 g/mol |
IUPAC 名称 |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C45H60O24/c1-15(2)6-11-20-22(63-45-41(34(57)29(52)24(14-47)65-45)69-43-36(59)32(55)28(51)23(13-46)64-43)12-21(48)25-30(53)39(37(66-38(20)25)18-7-9-19(60-5)10-8-18)67-44-40(33(56)27(50)17(4)62-44)68-42-35(58)31(54)26(49)16(3)61-42/h6-10,12,16-17,23-24,26-29,31-36,40-52,54-59H,11,13-14H2,1-5H3 |
InChI 键 |
NXXVKOAEAAJROE-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C7=CC=C(C=C7)OC)C)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C7=CC=C(C=C7)OC)C)O)O)O)O)O |
同义词 |
acuminatoside anhydroicaritin-3-O-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-rhamnopyranosyl-7-O-beta-D-glucopyranosyl-(1-2)-beta-D-glucopyranoside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



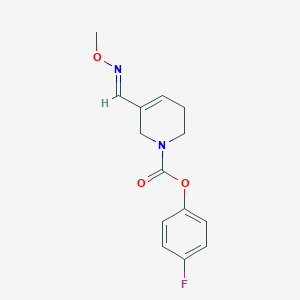
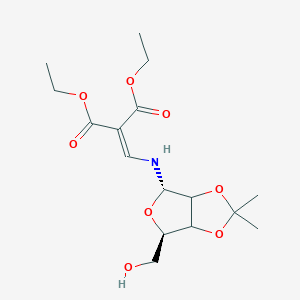
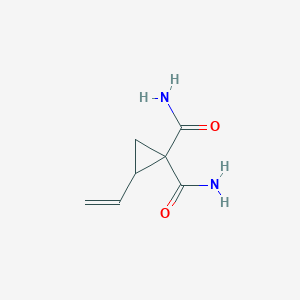
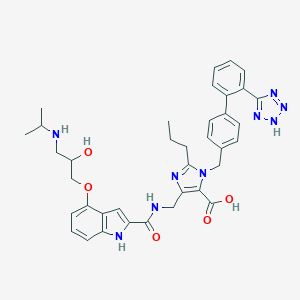
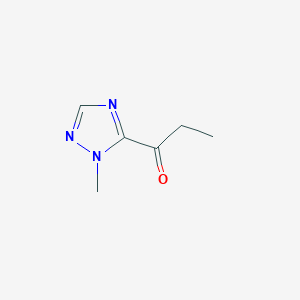

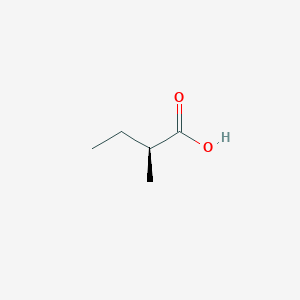
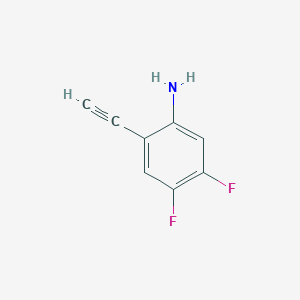
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B115146.png)
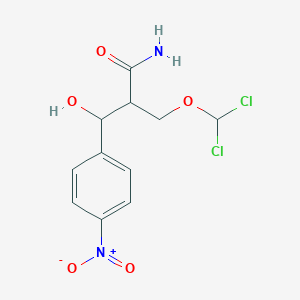

![7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B115153.png)
![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)
